1-Amino-4,5-dichloroanthracene-9,10-dione
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Overview
Description
1-Amino-4,5-dichloroanthracene-9,10-dione is an organic compound with the molecular formula C14H7Cl2NO2 It is a derivative of anthraquinone, characterized by the presence of amino and dichloro substituents on the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4,5-dichloroanthracene-9,10-dione typically involves the reaction of 1,4-dichloroanthraquinone with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The final product is purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4,5-dichloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The amino and chloro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like alkylamines or thiols.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-4,5-dichloroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer properties, particularly in the development of anthraquinone-based drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-Amino-4,5-dichloroanthracene-9,10-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it can generate reactive oxygen species (ROS), contributing to its cytotoxic effects .
Comparison with Similar Compounds
- 1,4-Dichloroanthracene-9,10-dione
- 1,5-Dichloroanthracene-9,10-dione
- 1-Amino-4-chloroanthracene-9,10-dione
Comparison: 1-Amino-4,5-dichloroanthracene-9,10-dione is unique due to the presence of both amino and dichloro substituents, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced reactivity and potential therapeutic applications .
Properties
CAS No. |
81-57-2 |
---|---|
Molecular Formula |
C14H7Cl2NO2 |
Molecular Weight |
292.1 g/mol |
IUPAC Name |
1-amino-4,5-dichloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7Cl2NO2/c15-7-3-1-2-6-10(7)14(19)11-8(16)4-5-9(17)12(11)13(6)18/h1-5H,17H2 |
InChI Key |
FNOSFXRVNZPYGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)N)Cl |
Origin of Product |
United States |
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